molecular formula C14H10N4 B11479968 Benzimidazo[2,1-a]phthalazin-10-amine

Benzimidazo[2,1-a]phthalazin-10-amine

Cat. No.: B11479968
M. Wt: 234.26 g/mol
InChI Key: QGSUPDVDIRBVKZ-UHFFFAOYSA-N
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Description

[1,3]Benzimidazo[2,1-a]phthalazin-10-amine is a heterocyclic compound that features a fused ring system combining benzimidazole and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]benzimidazo[2,1-a]phthalazin-10-amine typically involves the condensation of 1,2-diaminobenzene with phthalic anhydride, followed by cyclization under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as polyphosphoric acid, to facilitate the formation of the fused ring system. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of [1,3]this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,3]Benzimidazo[2,1-a]phthalazin-10-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

[1,3]Benzimidazo[2,1-a]phthalazin-10-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is used in the design and development of new therapeutic agents.

    Medicine: Due to its biological activity, [1,3]this compound is investigated for its potential use in drug discovery and development. It is studied for its ability to interact with various biological targets, including enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structural properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [1,3]benzimidazo[2,1-a]phthalazin-10-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, the compound can interact with DNA and RNA, affecting their function and leading to antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry for its antimicrobial and antiparasitic properties.

    Phthalazine: Another parent compound with a simpler structure, known for its use in the synthesis of various pharmaceuticals and agrochemicals.

    Pyrimido[1,2-a]benzimidazole: A structurally related compound with similar biological activities, used in the development of antiviral and anticancer agents.

Uniqueness

[1,3]Benzimidazo[2,1-a]phthalazin-10-amine is unique due to its fused ring system, which combines the structural features of both benzimidazole and phthalazine. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with enhanced biological activity and improved pharmacokinetic properties.

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

benzimidazolo[2,1-a]phthalazin-10-amine

InChI

InChI=1S/C14H10N4/c15-10-5-6-13-12(7-10)17-14-11-4-2-1-3-9(11)8-16-18(13)14/h1-8H,15H2

InChI Key

QGSUPDVDIRBVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=C3C=CC(=C4)N

Origin of Product

United States

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